REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[C:6]([OH:8])[N:5]=[C:4]([OH:9])[N:3]=1.C[Si](N[Si](C)(C)C)(C)C.[F:19][C:20]1[CH:27]=[CH:26][CH:25]=[CH:24][C:21]=1[CH2:22]Br.S([O-])([O-])(=O)=S.[Na+].[Na+].C(=O)(O)[O-].[Na+]>S([O-])([O-])(=O)=O.[NH4+].[NH4+].II.C1(C)C=CC=CC=1>[NH2:1][C:2]1[NH:3][C:4](=[O:9])[N:5]([CH2:22][C:21]2[CH:24]=[CH:25][CH:26]=[CH:27][C:20]=2[F:19])[C:6](=[O:8])[CH:7]=1 |f:3.4.5,6.7,8.9.10|
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Name
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|
Quantity
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10 g
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Type
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reactant
|
Smiles
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NC1=NC(=NC(=C1)O)O
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Name
|
|
Quantity
|
60 mL
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Type
|
reactant
|
Smiles
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C[Si](C)(C)N[Si](C)(C)C
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Name
|
|
Quantity
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570 mg
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Type
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catalyst
|
Smiles
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S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
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Name
|
|
Quantity
|
12.6 mL
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Type
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reactant
|
Smiles
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FC1=C(CBr)C=CC=C1
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Name
|
|
Quantity
|
470 mg
|
Type
|
catalyst
|
Smiles
|
II
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Name
|
sodium thiosulfate
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Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
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S(=S)(=O)([O-])[O-].[Na+].[Na+]
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Name
|
|
Quantity
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300 mL
|
Type
|
reactant
|
Smiles
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C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
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25 °C
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Type
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CUSTOM
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Details
|
The reaction was stirred at 25° C. overnight
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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to reflux for 3.25 h
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Duration
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3.25 h
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
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CUSTOM
|
Details
|
to afford a white solid
|
Type
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TEMPERATURE
|
Details
|
This mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 h
|
Duration
|
2 h
|
Type
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CUSTOM
|
Details
|
A brown suspension was formed
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Type
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TEMPERATURE
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Details
|
At this time, the reaction mixture was cooled to 0° C.
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Type
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CUSTOM
|
Details
|
A very thick suspension formed which
|
Type
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STIRRING
|
Details
|
to be stirred by hand
|
Type
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STIRRING
|
Details
|
was stirred at 0° C. for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The resulting solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed well with water, toluene
|
Type
|
CUSTOM
|
Details
|
The solid was then dried in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(N(C(N1)=O)CC1=C(C=CC=C1)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 111.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |